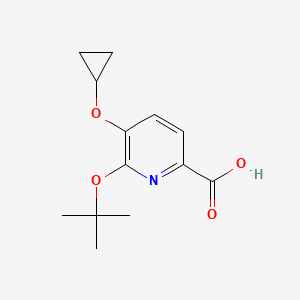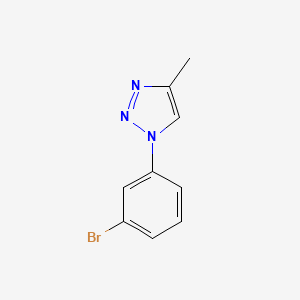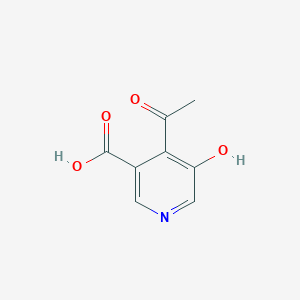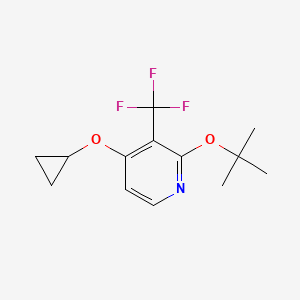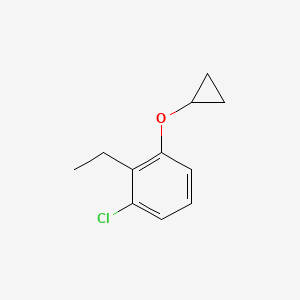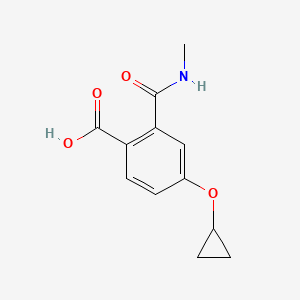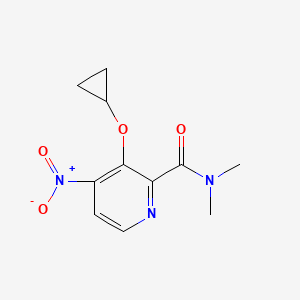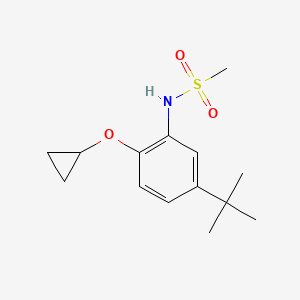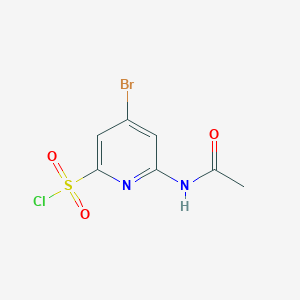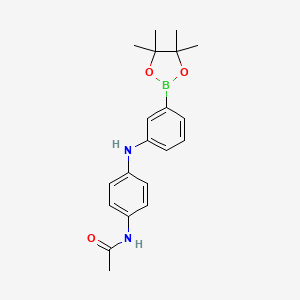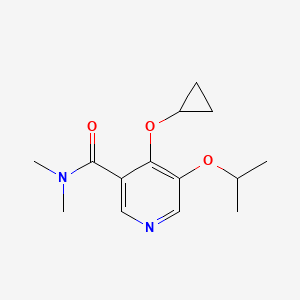
4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.323 g/mol This compound is known for its unique structural features, which include cyclopropoxy and isopropoxy groups attached to a nicotinamide core
Métodos De Preparación
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . The process generally includes the following steps:
- Formation of the nicotinamide core through a series of condensation reactions.
- Introduction of the cyclopropoxy group using cyclopropyl boronic acid and a palladium catalyst.
- Introduction of the isopropoxy group using isopropyl boronic acid and a palladium catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the cyclopropoxy or isopropoxy groups are replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-isopropyl-N,N-dimethylnicotinamide: This compound has an isopropyl group instead of an isopropoxy group, resulting in different chemical and biological properties.
5-Cyclopropoxy-4-isopropoxy-N,N-dimethylnicotinamide: This compound has the cyclopropoxy and isopropoxy groups in different positions, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N,N-dimethyl-5-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)18-12-8-15-7-11(14(17)16(3)4)13(12)19-10-5-6-10/h7-10H,5-6H2,1-4H3 |
Clave InChI |
VFVDVVDTIMJIQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CN=C1)C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



